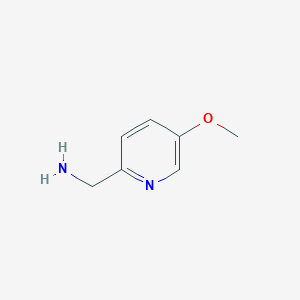

(5-Methoxypyridin-2-yl)methanamine

Description

Significance of the Pyridine (B92270) Methanamine Scaffold in Contemporary Chemical and Pharmaceutical Research

The pyridine methanamine scaffold is a privileged structural motif in medicinal chemistry and materials science. The pyridine ring, a nitrogen-containing heterocycle, is a common feature in numerous FDA-approved drugs and biologically active compounds. Its ability to engage in hydrogen bonding, metal coordination, and pi-stacking interactions makes it a versatile component for designing molecules that can interact with biological targets such as enzymes and receptors.

The addition of a methanamine (-CH2NH2) group to the pyridine ring introduces a flexible, nucleophilic primary amine. This functional group is crucial for forming a variety of chemical bonds, allowing for the construction of larger, more complex molecules through reactions like amidation, alkylation, and reductive amination. This versatility makes the pyridine methanamine scaffold a key component in the generation of compound libraries for drug discovery and in the targeted synthesis of specific bioactive agents.

Research has demonstrated the importance of the pyridine-2-methylamine substructure in the development of novel therapeutic agents. For instance, derivatives of this scaffold have been investigated as potent inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis, highlighting their potential as new antitubercular drugs. cymitquimica.com Furthermore, the 6-substituted-2-pyridinylmethylamine framework has been a focus in the design of high-affinity, selective agonists for 5-HT1A serotonin (B10506) receptors, which are targets for antidepressant and anxiolytic medications. nsf.gov The strategic placement of substituents on the pyridine ring, such as the methoxy (B1213986) group in (5-Methoxypyridin-2-yl)methanamine, allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly influence its biological activity and pharmacokinetic profile.

Scope and Objectives of Research Involving this compound

Research involving this compound primarily focuses on its application as a versatile building block in organic synthesis to create novel compounds with potential utility in medicinal chemistry and materials science. The principal objectives of this research can be categorized as follows:

Synthesis of Novel Heterocyclic Systems: A major area of investigation is the use of this compound as a starting material to construct more elaborate heterocyclic structures. For example, it has been used in displacement reactions to synthesize substituted pyrazolo[1,5-a]pyrimidin-7-amines, which are then further modified to explore their structure-activity relationships for potential therapeutic applications. mdpi.com

Development of Metal Complexes for Catalysis: The amine and pyridine nitrogen atoms of this compound can act as ligands, binding to metal centers to form coordination complexes. Research has been conducted on the synthesis of ruthenium(II) complexes incorporating this ligand for potential use in transfer hydrogenation reactions, a key process in organic synthesis. nsf.gov

Exploration of Structure-Activity Relationships (SAR) in Drug Discovery: In the context of medicinal chemistry, this compound is employed to synthesize series of related compounds where the (5-methoxypyridin-2-yl)methyl moiety is systematically incorporated into a larger molecular framework. The goal is to understand how this specific structural unit influences the biological activity of the final compounds, for example, their ability to inhibit specific enzymes or bind to particular receptors. mdpi.com

Creation of Molecular Probes and Research Tools: The unique properties of the pyridine methanamine scaffold make it suitable for the development of chemical probes to investigate biological processes. While specific research on this compound for this purpose is emerging, related pyridinylmethylamines have been used to create bifunctional molecules for studying metal-amyloid-β species implicated in neurodegenerative diseases. synquestlabs.com

In essence, the research scope for this compound is centered on leveraging its chemical reactivity and structural features to generate novel and functional molecules for a range of scientific applications.

Chemical and Physical Properties

This compound is a well-characterized compound with the following properties:

| Property | Value |

| CAS Number | 905306-69-6 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid or liquid |

| Purity | Typically ≥95% |

| InChI Key | AKYKNKLVGMYOIL-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound. Data sourced from bldpharm.comuni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methoxypyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYKNKLVGMYOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905306-69-6 | |

| Record name | (5-methoxypyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methoxypyridin 2 Yl Methanamine and Its Analogues

Established Synthetic Routes to (5-Methoxypyridin-2-yl)methanamine

Several reliable methods have been established for the synthesis of this compound, primarily involving reductive amination, catalytic hydrogenation, and palladium-mediated coupling reactions.

Reductive amination is a widely employed method for the synthesis of amines, including this compound. This approach typically involves the reaction of an aldehyde or ketone with an amine source in the presence of a reducing agent. For the synthesis of the target compound, 5-methoxypyridine-2-carbaldehyde serves as the key precursor. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired amine. A variety of reducing agents can be utilized, with sodium borohydride (B1222165) and its derivatives being common choices.

The one-pot reaction of aldehydes and ketones with amines in the presence of a reducing agent is a versatile method for producing various biologically active molecules. scispace.com Common reducing agents for this transformation include hydrogen, various borohydrides, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). scispace.com For instance, the synthesis of bis(pyridin-2-yl)methanamine, a related compound, is often achieved by reacting pyridine-2-carbaldehyde with an amine source under reductive amination conditions, frequently using sodium triacetoxyborohydride as the reducing agent. Zinc-catalyzed reductive amination of aldehydes and ketones with primary amines using pinacolborane (HBpin) as a reducing agent has also been reported as an effective method. scispace.com

Table 1: Examples of Reductive Amination for the Synthesis of Pyridylmethanamine Derivatives

| Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Pyridine-2-carbaldehyde | Ammonia/Primary Amines | Sodium triacetoxyborohydride | Acetic Acid | Room Temperature | Bis(pyridin-2-yl)methanamine | Good to Excellent | |

| Aldehydes/Ketones | Primary Amines | HBpin / Zinc complex | Neat | 60 °C, 12 h | Secondary Amines | Up to 97% | scispace.com |

| 5-methoxypyridine-2-carbaldehyde | Ammonia | Not Specified | Not Specified | Not Specified | This compound | Not Specified | General Method |

Catalytic hydrogenation represents another fundamental approach to synthesizing this compound. This method typically involves the reduction of a nitrile or an oxime precursor. The catalytic hydrogenation of 2-cyano-5-methoxypyridine is a direct route to the target amine. This reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst.

Commonly used catalysts for the hydrogenation of cyanopyridines include Raney Nickel, palladium on carbon (Pd/C), and platinum-based catalysts like platinum(IV) oxide (PtO2). kaust.edu.saasianpubs.org The choice of catalyst and reaction conditions, such as pressure and temperature, can significantly influence the reaction's efficiency and selectivity. For example, the catalytic hydrogenation of substituted pyridines to piperidines has been achieved using PtO2 under hydrogen pressures of 50 to 70 bar in glacial acetic acid at room temperature. asianpubs.org Electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has emerged as a milder alternative, allowing for the reduction of cyanoarenes to benzylamines at room temperature. beilstein-journals.org

Table 2: Catalytic Hydrogenation for the Synthesis of Pyridylmethanamine Derivatives

| Precursor | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 2-Cyano-5-methoxypyridine | Raney Nickel | Not Specified | Not Specified | This compound | Not Specified | kaust.edu.sa |

| Substituted Pyridines | PtO2 | Glacial Acetic Acid | 50-70 bar H2, Room Temp. | Substituted Piperidines | Not Specified | asianpubs.org |

| Cyanoarenes | Pt/C (anode), PtPd/C (cathode) | CH2Cl2/EtOH (4:1) | Room Temp., 50 mA cm−2 | Benzylamines | Not Specified | beilstein-journals.org |

| Pyridine (B92270) | Rh/C | Water | Room Temp., 25 mA cm−2 | Piperidine (B6355638) | 98% | nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds and are utilized in the synthesis of this compound and its analogues. These reactions often involve the coupling of a halo-pyridine with an amine or an amine equivalent. For instance, 2-bromo-5-methoxypyridine (B47582) can be coupled with a suitable nitrogen-containing nucleophile.

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N bond-forming reaction. This methodology has been successfully applied to the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds by coupling 2-halopyridines with N-alkyl-O-(4-methoxybenzyl)hydroxylamines. nih.gov The development of new ligands, such as GPhos, has enabled these reactions to be carried out under milder conditions, often at room temperature, with a broad substrate scope. mit.edu

Table 3: Palladium-Mediated Synthesis of this compound Derivatives

| Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Product | Reference |

| 2-Bromo-5-methoxypyridine | 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | Not Specified | Not Specified | Not Specified | Not Specified | N1-(5-methoxypyridin-2-yl)-4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | mit.edu |

| 2-Halo-pyridines | N-alkyl-O-(4-methoxybenzyl)hydroxylamines | Pd(0) catalyst | Not Specified | Not Specified | Not Specified | N-alkyl-N-(pyridin-2-yl)hydroxylamines | nih.gov |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is crucial for exploring structure-activity relationships in drug discovery programs. Various synthetic strategies are employed to introduce substituents at different positions of the pyridine ring or on the aminomethyl group.

Palladium-catalyzed cross-coupling reactions are particularly versatile for this purpose. For example, Sonogashira coupling of a bromo-substituted precursor with an alkyne, followed by hydrogenation, can introduce a substituted ethylamine (B1201723) side chain. Similarly, Suzuki and Stille couplings can be used to introduce aryl or other carbon-based substituents. The functionalization of the pyridine ring can also be achieved through electrophilic or nucleophilic aromatic substitution reactions, depending on the existing substituents and the desired modification.

Recent advancements have focused on developing modular and efficient methods for the synthesis of highly substituted pyridines. One such method involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. scispace.comorganic-chemistry.org This approach offers good functional group tolerance and allows for the construction of a wide variety of substitution patterns. organic-chemistry.org

Novel Synthetic Approaches and Methodological Advancements

The field of synthetic organic chemistry is continuously evolving, leading to the development of more efficient, sustainable, and innovative methods for amine synthesis.

Electrocatalytic Hydrogenation: As a green alternative to traditional catalytic hydrogenation, electrocatalytic methods are gaining traction. These reactions can often be performed under mild conditions (room temperature and atmospheric pressure) without the need for high-pressure hydrogen gas. beilstein-journals.orgnih.govacs.org The use of proton-exchange membrane (PEM) or anion-exchange membrane (AEM) reactors allows for the efficient hydrogenation of pyridines and other nitrogen-containing aromatic compounds. beilstein-journals.orgnih.govacs.org For example, the electrocatalytic hydrogenation of pyridine to piperidine has been demonstrated with high yield and current efficiency using a carbon-supported rhodium catalyst in an AEM electrolyzer. nih.govacs.org

Chemo-enzymatic Synthesis: The combination of chemical and enzymatic transformations, known as chemo-enzymatic synthesis, offers a powerful strategy for the production of chiral amines with high enantioselectivity. kaust.edu.saacs.orgoup.comnih.govacs.org One-pot chemo-enzymatic cascades have been developed for the synthesis of chiral amines from readily available starting materials like alkynes. kaust.edu.saacs.org This approach often involves a metal-catalyzed hydration of the alkyne to a ketone, followed by an enzymatic transamination to the chiral amine. kaust.edu.saacs.org This methodology provides a sustainable route to enantiomerically pure amines, which are valuable building blocks in the pharmaceutical industry. oup.comnih.gov

Spectroscopic and Advanced Structural Characterization of 5 Methoxypyridin 2 Yl Methanamine and Its Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For (5-Methoxypyridin-2-yl)methanamine and its conjugates, ¹H and ¹³C NMR are fundamental for structural verification.

The expected ¹H NMR signals for the core this compound fragment would include distinct resonances for the methoxy (B1213986) group protons (a singlet), the methylene (B1212753) protons adjacent to the amine (a singlet), and the three protons on the pyridine (B92270) ring (appearing as doublets and a doublet of doublets). The electron-donating methoxy group influences the chemical shifts of the pyridine ring protons. Studies on the isomeric (4-methoxypyridin-2-yl)methanamine (B69702), when complexed with ruthenium, show an upfield shift for pyridine proton resonances, indicating a more electron-rich pyridine ring due to the methoxy substituent. nsf.gov

Table 1: Representative ¹H NMR Data for a Conjugate of this compound Data for 7-chloro-3-((((5-methoxypyridin-2-yl)methyl)amino)methyl)-1-(2-phenoxyethyl)quinolin-2(1H)-one nih.gov

| Functional Group | Chemical Shift (δ ppm) | Multiplicity |

| Methoxy (OCH₃) | 3.84 | s (singlet) |

| Pyridine-CH (H-3') | 7.15 | dd (doublet of doublets) |

| Pyridine-CH (H-4') | 8.10 | d (doublet) |

| Pyridine-CH (H-6') | 4.67 | d (doublet) |

| Methylene (CH₂-N) | 3.88 | s (singlet) |

| Methylene (N-CH₂) | 2.75 | s (singlet) |

Note: The specific chemical shifts are for the compound within a larger molecular structure and may vary for the free amine.

Mass Spectrometry (MS) Techniques in Compound Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

For this compound (C₇H₁₀N₂O), the monoisotopic mass is 138.07932 Da. uni.lu High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI), are crucial for confirming the molecular formula of the compound and its conjugates by providing highly accurate mass measurements. nih.gov For example, the HRMS (ESI-MH⁺) analysis of a synthesized conjugate confirmed its elemental composition. nih.gov

Predicted mass spectrometry data for the parent compound shows the expected m/z values for various adducts that can be formed in the ion source. uni.lu This information is vital for identifying the compound in complex mixtures.

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 139.08660 |

| [M+Na]⁺ | 161.06854 |

| [M+K]⁺ | 177.04248 |

| [M+NH₄]⁺ | 156.11314 |

| [M-H]⁻ | 137.07204 |

| [M+HCOO]⁻ | 183.07752 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aromatic compounds like this compound, absorption bands are typically due to π → π* transitions within the pyridine ring.

When conjugated, for example in a metal complex, new absorption bands can appear. In studies of ruthenium complexes with the isomeric (4-methoxypyridin-2-yl)methanamine ligand, intense absorption bands below 330 nm are observed, which are attributed to ligand-to-ligand charge transfer from the substituted aminopyridine ligand. nsf.govresearchgate.net The electronic spectra of these complexes also show bands in the 353-398 nm range. nsf.gov The position and intensity of these bands are sensitive to the electronic environment of the metal center and the nature of the ligands. nsf.govunipd.it

Table 3: UV-Vis Absorption Data for a Ruthenium Complex of an Isomeric Ligand Data for trans-RuCl₂(dppb)(ampy-OMe), where ampy-OMe = (4-methoxypyridin-2-yl)methanamine nsf.gov

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| 331 | 2900 | Ligand-to-Ligand Charge Transfer |

| 398 | 2660 | Metal-to-Ligand Charge Transfer |

Note: This data is for a complex of the 4-methoxy isomer and serves as an illustrative example.

Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., UPLC-MS/MS)

Advanced chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) are particularly powerful for analyzing complex mixtures and identifying trace-level impurities or degradation products. mdpi.comkoreascience.kr

In synthetic chemistry, liquid chromatography-mass spectrometry (LC-MS) is routinely used to monitor the progress of reactions and confirm the presence of the desired product. google.com For instance, the synthesis of various heterocyclic compounds often involves LC-MS analysis to verify the mass of intermediates and final products. google.comnih.gov Furthermore, LC-MS/MS is a key technique for identifying the structures of metabolites or degradation products in complex biological or environmental samples. The fragmentation patterns generated in the MS/MS experiment provide structural information that, combined with the accurate mass, can lead to the definitive identification of related compounds. koreascience.kr

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details.

While a crystal structure for the parent compound this compound is not found in the reviewed literature, structures of closely related derivatives and conjugates have been determined, illustrating the utility of this method. For example, the X-ray crystal structure of a ruthenium complex containing the isomeric (4-methoxypyridin-2-yl)methanamine ligand, cis-RuCl₂(dppb)(ampy-OMe), was successfully elucidated. nsf.gov This analysis confirmed the coordination geometry around the ruthenium center and the precise orientation of the ampy-OMe ligand. nsf.gov Similarly, the crystal structure of tubulin in complex with a close derivative, 1-(6-methoxypyridin-2-yl)-N-methylmethanamine, has been deposited in the Protein Data Bank, highlighting its use in structural biology. pdbj.org These examples demonstrate how X-ray crystallography provides unambiguous structural proof for conjugates and complex derivatives of methoxypyridin-yl-methanamines.

Table 4: Representative Single-Crystal X-ray Diffraction Data Data for cis-RuCl₂(dppb)(ampy-OMe), where ampy-OMe = (4-methoxypyridin-2-yl)methanamine nsf.gov

| Parameter | Value |

| Chemical Formula | C₃₄H₃₅Cl₃N₂P₂Ru·0.5CH₂Cl₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Temperature (K) | 100(2) |

| Radiation (Å) | Mo-Kα (λ = 0.71073) |

Reactivity and Mechanistic Investigations of 5 Methoxypyridin 2 Yl Methanamine

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in (5-Methoxypyridin-2-yl)methanamine is a key site of nucleophilic reactivity. This functionality allows the molecule to readily engage in a variety of bond-forming reactions. The amine can act as a potent nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

For instance, the amine moiety can participate in nucleophilic substitution reactions. This is exemplified in the synthesis of various pyridin-2-yl oxyethanamine derivatives, where an amine nucleophile attacks a pyridine (B92270) halide. acs.org Similarly, the amine of this compound is expected to react with a range of electrophiles such as alkyl halides, acyl chlorides, and anhydrides to yield corresponding N-alkylated and N-acylated products. The presence of the amine functional group is indicative of its potential to engage in such nucleophilic substitutions. cymitquimica.com

Furthermore, pyridylalkylamines are known to serve as versatile ligands in coordination chemistry, where the nucleophilic nitrogen of the amine coordinates to a metal center. nih.gov This coordination is a critical step in the formation of catalytically active metal complexes. The nucleophilicity of the amine can be modulated by the electronic properties of the pyridine ring and its substituents.

Electrophilic Substitution Reactions on the Pyridine Ring System

The pyridine ring, being a π-deficient heterocycle, is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The ring nitrogen acts as an electron-withdrawing group, and in acidic media, its protonation further deactivates the ring. rsc.org However, the reactivity of the pyridine ring in this compound is influenced by its substituents.

The methoxy (B1213986) group at the 5-position is an activating group, directing electrophiles to the ortho and para positions (positions 4 and 6, and 2 respectively). Conversely, the aminomethyl group at the 2-position is primarily an activating, ortho-, para-directing group, though its influence is transmitted through the methylene (B1212753) spacer. The interplay of these electronic effects determines the regioselectivity of EAS reactions.

Studies on related substituted pyridines provide insight into potential reactions. For example, the bromination of a 2-methoxy-6-methylaminopyridine derivative occurs at the 5-position, demonstrating that electrophilic substitution is feasible on a highly substituted, electron-rich pyridine ring. nih.gov Theoretical studies on the nitration of pyridine derivatives confirm that while the reaction is challenging, it can proceed under specific conditions. rsc.org The presence of multiple activating groups, such as amino and hydroxyl groups, has been shown to facilitate electrophilic substitution on related azine rings like pyrimidine. researchgate.net

Mechanisms of Catalytic Transformations Involving this compound

This compound is an excellent candidate for use as a bidentate ligand in a variety of catalytic transformations. It can coordinate to a metal center through both the pyridine nitrogen and the primary amine nitrogen, forming a stable five-membered metallacycle. Such pyridylmethylamine (pma) ligands are known to be effective in catalysis. nih.gov

In palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling, pma ligands form active palladium complexes. The electronic and steric properties of the ligand are crucial for catalytic efficiency. Studies have shown that sterically crowded and electron-rich pma ligands lead to good selectivity in the coupling product. nih.gov The methoxy group on this compound would contribute to making the ligand more electron-rich, potentially enhancing the catalytic activity of its metal complexes.

The mechanism of these transformations involves the initial formation of the metal-ligand complex. The bidentate coordination of the ligand stabilizes the metal center and influences the subsequent steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. The structure of the metallacycle, influenced by the substituents on the pyridine ring, dictates the electronic environment at the metal, thereby controlling the reactivity and selectivity of the catalyst. nih.gov The use of related pyridine-based ligands in designing catalysts for cross-coupling reactions further underscores their importance in homogeneous catalysis. researchgate.net

Derivatization Reactions for Functional Group Interconversion

The functional groups of this compound can be readily modified to access a wide range of derivatives. These derivatization reactions are crucial for fine-tuning the molecule's properties for specific applications, such as in medicinal chemistry or materials science.

The primary amine is a versatile handle for functionalization. A common derivatization is its conversion to an amide through reaction with an acyl chloride or anhydride (B1165640). For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride yields the corresponding acetamide. mdpi.com This transformation changes the electronic properties of the substituent from a donor to a withdrawer and can be used as a protecting group strategy.

Other potential interconversions include:

N-Alkylation or N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Demethylation: Cleavage of the methoxy group's methyl ether to reveal a hydroxyl group (a pyridinol), which opens up further avenues for derivatization, such as etherification or esterification.

Multi-step synthetic sequences involving protection, substitution, oxidation, and hydrolysis have been employed to synthesize complex substituted pyridines, demonstrating the wide scope of possible functional group interconversions. nih.gov

Table 2: Examples of Derivatization Reactions on Substituted Pyridines

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Acetic anhydride | N-[5-bromo-2-methylpyridine-3-yl]acetamide | N-Acetylation | mdpi.com |

| 2-Pyridine halides | 2-Aminoethanol | Pyridin-2-yl oxyethanamines | Nucleophilic Aromatic Substitution | acs.org |

| Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide | Methyl 2-chloro-6-methoxypyridine-3-carboxylate | Nucleophilic Aromatic Substitution | nih.gov |

Computational and Theoretical Studies on 5 Methoxypyridin 2 Yl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, electronic energies, and reactivity.

For pyridine (B92270) derivatives, DFT calculations are crucial for understanding how substituents influence the molecule's behavior. In a study of substituted pyridine derivatives, DFT was used to investigate acidity and basicity, showing a strong correlation between calculated and experimental pKa values. researchgate.net The methoxy (B1213986) group (-OCH3) at the 5-position of (5-Methoxypyridin-2-yl)methanamine is an electron-donating group, which influences the electron density distribution across the pyridine ring. This, in turn, affects the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, key indicators of reactivity.

While direct DFT studies on this compound are not extensively published, research on closely related compounds provides significant insights. For example, DFT calculations on 5-Methoxypicolinimidamide, a related compound, revealed that the methoxy group at the 5-position lowers the activation energy for certain reactions by 12–15 kJ/mol compared to unsubstituted analogs. This electronic modulation can accelerate reaction rates.

In another study on the isomeric (4-methoxypyridin-2-yl)methanamine (B69702), DFT calculations were used to complement experimental analyses, with functionals like PBE0 and BP86 accurately reproducing experimental geometric values. acs.org Such studies underscore the capability of DFT to predict how the position of the methoxy group subtly alters the electronic profile of the molecule.

Table 1: Predicted Effects of Methoxy Substitution based on DFT Studies of Analogs

| Property | Influence of 5-Methoxy Group | Rationale |

| Activation Energy | Lowers reaction activation energy | Electron-donating nature stabilizes transition states. |

| Electron Density | Increases electron density on the pyridine ring | The +M (mesomeric) effect of the methoxy group. |

| Basicity | Increases basicity of the pyridine nitrogen | Enhanced electron density on the nitrogen atom. |

| Reactivity | Modulates reactivity in catalytic cycles | Accelerates rate-determining steps in metal-catalyzed reactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-target interactions.

The this compound scaffold is present in various biologically active molecules. Docking studies on these larger, derivative compounds reveal how this specific fragment contributes to binding affinity and selectivity. For instance, derivatives containing a methoxy-substituted pyridine ring have been investigated as agonists for the N-Formyl Peptide Receptor 2 (FPR2), a target for neuroinflammatory disorders. nih.gov In these studies, the introduction of a methoxy group led to an improvement in agonist potency, an effect that can be rationalized through docking simulations showing favorable interactions within the receptor's binding pocket. nih.gov

Similarly, complex molecules incorporating a methoxypyridinyl moiety have been docked into the ATP binding pocket of protein kinases like PI3K-α and PKC-η. urfu.runih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. urfu.runih.gov For example, a derivative containing a 4-hydroxy-5-methoxypyridin-2-yl group was shown to form specific hydrogen bonds with key residues in the PI3K-α binding site. urfu.ru

Table 2: Examples of Molecular Docking Studies on Compounds Containing a Methoxypyridine Moiety

| Derivative Class | Biological Target | Key Findings from Docking |

| Ureidopropanamides nih.gov | N-Formyl Peptide Receptor 2 (FPR2) | Introduction of a methoxy group improved agonist potency. |

| Benzoxazepines urfu.ru | PI3K-α | The methoxypyridin-yl group participates in key hydrogen bond and arene-cation interactions. |

| Pyrimido-Isoquinolin-Quinones nih.gov | Methicillin-Resistant Staphylococcus aureus (MRSA) | Models explain antibacterial activity through interactions with target enzymes. |

| Nicotine (B1678760) Analogues acs.org | Cytochrome P-450 2A6 | Methoxy substitution at the 6-position of the pyridine ring influences inhibitor selectivity. |

These studies collectively suggest that the methoxy group and the pyridine nitrogen of the this compound core can act as crucial hydrogen bond acceptors, while the aromatic ring can participate in hydrophobic or π-stacking interactions, anchoring the ligand within the target's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR can predict the potency of new, untested compounds.

While no specific QSAR models for this compound have been published, numerous Structure-Activity Relationship (SAR) studies on related series of compounds highlight the principles that would underpin such a model. SAR is a qualitative precursor to QSAR that describes how modifying a molecule's structure affects its activity.

For example, a series of 3-heteroaromatic pyridine analogues of nicotine were synthesized to explore the SAR of cytochrome P-450 2A6 inhibition. acs.org In this research, placing a methoxy group at the 6-position of the pyridine ring was one of the modifications used to probe the enzyme's active site. acs.org Similarly, in the development of herbicides, 3D-QSAR studies on 2-cyanoacrylates containing aromatic methylamine (B109427) moieties showed that compounds with pyridine rings had higher activity. acs.org Such studies generate data that can be used to build robust QSAR models, where descriptors like electronic properties (e.g., Hammett constants), steric parameters (e.g., Verloop parameters), and hydrophobicity (e.g., cLogP) are correlated with biological outcomes.

Table 3: Structure-Activity Relationship (SAR) Insights Relevant to this compound

| Compound Series | Biological Target/Application | Role of Methoxy/Pyridine/Methanamine Groups |

| Nicotine Analogues acs.org | Cytochrome P-450 2A6 | Substitution on the pyridine ring, including with methoxy groups, is critical for inhibitor potency and selectivity. |

| 2-Cyanoacrylates acs.org | Herbicidal Activity | Aromatic methylamine moieties, including pyridine, were associated with higher herbicidal activity. |

| Pyrimido-Isoquinolin-Quinones nih.gov | Antibacterial Activity against MRSA | 3D-QSAR models indicated that electronic and hydrogen-bond acceptor properties were key to activity. |

These SAR studies provide the foundational knowledge for future QSAR modeling. They demonstrate that the electronic influence of the methoxy group and the hydrogen-bonding capacity of the methanamine and pyridine nitrogen are key determinants of biological activity that could be quantified in a predictive QSAR model.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to determine the stable three-dimensional shapes (conformers) a molecule can adopt, while molecular dynamics (MD) simulations track the movements of atoms and molecules over time. Together, they provide a dynamic picture of a molecule's flexibility, preferred shapes, and interactions with its environment.

The conformational preference of this compound is significantly influenced by the interaction between the methoxy group and the pyridine ring. Studies on other heteroaromatic ethers show a strong preference for a planar arrangement where the C-O-C bond angle is defined, and the orientation is governed by the repulsion between the lone pairs of electrons on the ether oxygen and the adjacent ring nitrogen.

MD simulations can further elaborate on these findings by modeling the molecule in a solvated environment, revealing how interactions with water or other solvents influence its conformational landscape. In simulations of related inhibitors binding to protein kinases, the pyridyl moiety often shows stable interactions mediated by key amino acid residues. acs.org For example, MD simulations of kinase inhibitors have shown that a pyridyl group can form stable, water-mediated hydrogen bonds within a binding pocket.

Table 4: Key Conformational and Dynamic Features

| Feature | Description | Predicted Behavior for this compound |

| Torsional Angles | Rotation around single bonds (e.g., C-C, C-O, C-N). | Rotation around the C2-CH2NH2 and C5-OCH3 bonds will define the overall shape and accessibility of functional groups. |

| Planarity | The extent to which the substituents lie in the same plane as the pyridine ring. | The methoxy group is predicted to be largely coplanar with the pyridine ring to maximize electronic delocalization. |

| Solvent Interactions | Hydrogen bonding and electrostatic interactions with solvent molecules. | The pyridine nitrogen, amino group, and methoxy oxygen are all potential hydrogen bond acceptors/donors, influencing solubility and conformation. |

| Binding Dynamics | How the molecule's conformation adapts upon binding to a target. | MD simulations show that such scaffolds can adopt specific conformations to fit into binding pockets, often displacing unfavorable water molecules. |

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of (5-Methoxypyridin-2-yl)methanamine-Based Drug Candidates

The this compound core is a privileged scaffold in the design and synthesis of a variety of drug candidates, primarily due to its ability to engage in specific interactions with biological targets. Researchers have incorporated this moiety into larger molecules to modulate their pharmacological profiles.

A notable application is in the development of selective agonists for serotonin (B10506) receptors, particularly the 5-HT1A subtype. googleapis.com For instance, a series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were synthesized, where the this compound fragment was part of a larger, more complex structure designed to exhibit high affinity and selectivity for the 5-HT1A receptor. acs.orgnih.gov The synthesis of these compounds often involves multi-step sequences. For example, the synthesis of a derivative involved reacting 2-((5-methoxypyridin-2-yl)oxy)ethanamine with a cyanohydrin intermediate in the presence of reagents like DABCO and NaCNBH3. nih.gov

Another area of active research is the development of kinase inhibitors. The this compound moiety has been incorporated into quinoline-based structures to create dual inhibitors of Pim and mTORC protein kinases. nih.gov The synthesis of these inhibitors was achieved through reductive amination of a quinoline-3-carbaldehyde intermediate with this compound. nih.gov

Furthermore, this scaffold has been utilized in the creation of phosphodiesterase 10A (PDE10A) inhibitors for potential use in treating schizophrenia. nih.govresearchgate.netsemanticscholar.org The synthesis of these complex molecules involved the preparation of a key intermediate, ((1S,2S)-2-(5-Methoxypyridin-2-yl)cyclopropyl)methanol, which was then incorporated into the final drug candidates. nih.govsemanticscholar.org

The versatility of the this compound scaffold is also evident in its use for developing agents against Ewing's sarcoma. acs.org Detailed structure-activity relationship (SAR) studies have been conducted on derivatives of a lead compound to understand the structural requirements for inhibiting the EWS-FLI1 oncoprotein. acs.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights.

In the context of 5-HT1A receptor agonists, modifications to the pyridine (B92270) ring of the this compound moiety have been shown to significantly impact activity. For example, in a series of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives, the combination of a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically enhanced their 5-HT1A agonist properties. nih.gov This highlights the importance of the substitution pattern on the pyridine ring for achieving desired pharmacological effects.

Similarly, in the pursuit of Ewing's sarcoma inhibitors, SAR studies revealed that while a 4-amine substitution on an aromatic ring led to a complete loss of activity, a methylamine (B109427) derivative resulted in a more than two-fold increase in potency compared to the parent compound. acs.org This demonstrates the sensitivity of biological activity to even minor structural changes.

The development of SIRT2 inhibitors also benefited from SAR analyses. A series of (5-phenylfuran-2-yl)methanamine (B3023609) derivatives were synthesized and evaluated, leading to the identification of a potent compound with an IC50 value of 2.47 μM. nih.gov

Role as a Key Intermediate and Building Block in Pharmaceutical Synthesis

This compound and its closely related analogues are valuable intermediates and building blocks in the synthesis of complex pharmaceutical compounds. msesupplies.comechemi.com Their utility stems from the presence of a reactive primary amine function and the specific electronic properties conferred by the methoxypyridine ring.

This compound serves as a crucial starting material for creating more elaborate molecules. For instance, it has been used in the synthesis of ghrelin receptor inverse agonists. jst.go.jp In this context, the related intermediate (6-(difluoromethyl)-5-methylpyridin-2-yl)methanamine hydrochloride was prepared from 3-methylpicolinaldehyde through a multi-step process involving protection, N-oxidation, cyanation, deprotection, difluorination, and reduction. jst.go.jp

The use of this compound as a building block is also exemplified in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines with antimycobacterial activity. mdpi.com In these syntheses, various substituted pyridine-2-ylmethanamines, including commercially available ones, are reacted with a pyrazolopyrimidine core to generate a library of compounds for biological evaluation. mdpi.com

Investigation as Agonists of Specific G-Protein Coupled Receptors (e.g., 5-HT1A Receptors)

Derivatives of this compound have been extensively investigated as agonists of G-protein coupled receptors (GPCRs), with a particular focus on the serotonin 5-HT1A receptor. googleapis.com The 5-HT1A receptor is a well-established therapeutic target for neuropsychiatric disorders like anxiety and depression. researchgate.netresearchgate.net

Several studies have reported the synthesis and evaluation of novel 5-HT1A receptor agonists based on the this compound scaffold. acs.orgnih.govnih.gov These compounds have shown high affinity and selectivity for the 5-HT1A receptor, with some exhibiting potent in vivo activity in animal models of depression. nih.gov For example, a series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives incorporating a (5-methoxypyridin-2-yl)oxy ethylamino methyl side chain displayed exceptional binding affinity (pKi > 10) and high selectivity for the 5-HT1A receptor over adrenergic α1 and dopaminergic D2 receptors. acs.orgnih.gov

Functional Selectivity Profiling

Functional selectivity, or biased agonism, is a phenomenon where a ligand can preferentially activate one signaling pathway over another at the same receptor. This concept is of growing importance in drug discovery as it offers the potential to develop drugs with improved efficacy and reduced side effects.

In the context of 5-HT1A receptor agonists derived from the this compound scaffold, functional selectivity has been a key area of investigation. For instance, NLX-266, a 1-(1-benzoylpiperidin-4-yl)methanamine derivative, was identified as an ERK1/2-biased 5-HT1A receptor agonist. acs.orgnih.gov In vitro functional assays revealed that this compound preferentially activates the ERK1/2 phosphorylation pathway. nih.gov This biased signaling profile is correlated with significant antidepressant and antiparkinsonian effects observed in preclinical models. acs.orgnih.gov

Studies on other derivatives have also explored their signaling profiles. For example, it was observed that the methoxy (B1213986) substituent in a series of derivatives was well-tolerated in cAMP and β-arrestin assays, with only the 5-methoxy derivative showing a decrease in activity relative to a reference compound in these pathways. nih.gov

In vitro Receptor Binding and Activation Assays

The characterization of this compound-based compounds as GPCR agonists relies heavily on in vitro assays. These assays are used to determine the binding affinity of the compounds for the receptor and their ability to activate it.

Radioligand binding assays are commonly employed to measure the affinity of a compound for a specific receptor. In these assays, the test compound's ability to displace a radiolabeled ligand from the receptor is quantified, yielding an inhibition constant (Ki) or an IC50 value. For example, derivatives of this compound have demonstrated high affinity for the 5-HT1A receptor, with pKi values greater than 10 in some cases. acs.orgnih.gov

Functional assays are then used to assess the compound's ability to activate the receptor and trigger downstream signaling events. These can include measuring changes in the levels of second messengers like cyclic AMP (cAMP) or calcium, or assessing the phosphorylation of signaling proteins like ERK. For instance, the functional activity of 5-HT1A receptor agonists has been evaluated in cAMP and β-arrestin recruitment assays. nih.gov

The table below summarizes the in vitro activity of a representative compound.

| Compound | Target | Assay Type | Result | Reference |

| NLX-266 | 5-HT1A Receptor | Binding Affinity | pKi > 10 | acs.orgnih.gov |

| 5-HT1A Receptor | Functional (ERK1/2) | Biased Agonist | nih.gov | |

| Adrenergic α1 Receptor | Selectivity | >1000-fold vs 5-HT1A | acs.org | |

| Dopaminergic D2 Receptor | Selectivity | >1000-fold vs 5-HT1A | acs.org |

Evaluation as Enzyme Inhibitors

Beyond their role as GPCR modulators, derivatives of this compound have also been evaluated as enzyme inhibitors.

One significant area of research has been the development of phosphodiesterase 10A (PDE10A) inhibitors. nih.govresearchgate.netsemanticscholar.org PDE10A is an enzyme that regulates striatal signaling, and its inhibition is considered a potential therapeutic strategy for schizophrenia. researchgate.net Optimization of a fragment hit led to the discovery of a series of potent pyrimidine-based PDE10A inhibitors, with some compounds incorporating the this compound scaffold. nih.govresearchgate.netsemanticscholar.org

Another target class is sirtuins, a family of histone deacetylases. A screening of an in-house database identified a (5-phenylfuran-2-yl)methanamine derivative that displayed inhibitory activity against human sirtuin 2 (SIRT2). nih.gov Subsequent SAR studies led to the discovery of a more potent SIRT2 inhibitor with an IC50 value of 2.47 μM. nih.gov

Furthermore, the this compound moiety has been incorporated into the design of dual inhibitors of Pim and mTORC protein kinases, which are implicated in cancer. nih.gov

The table below provides a summary of the enzyme inhibitory activity of selected compounds.

| Compound Class | Target Enzyme | Activity | Reference |

| Pyrimidine Derivatives | PDE10A | Potent Inhibition | nih.govresearchgate.net |

| (5-Phenylfuran-2-yl)methanamine Derivatives | SIRT2 | IC50 = 2.47 μM | nih.gov |

| Quinolone Derivatives | Pim/mTORC Kinases | Dual Inhibition | nih.gov |

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

Phosphodiesterases (PDEs) are a class of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov PDE10A, in particular, is highly expressed in the striatum of the brain and is a key regulator of neuronal signaling. nih.gov Its inhibition is a promising therapeutic strategy for treating neuropsychiatric disorders like schizophrenia and psychosis. google.comgoogle.com

Derivatives of this compound have been incorporated into potent PDE10A inhibitors. For instance, the compound MK-8189, which is in Phase 2b clinical development for schizophrenia, features this structural motif. nih.gov Research has shown that the methoxy group on the pyridine ring can significantly improve the potency of these inhibitors. nih.gov Specifically, the synthesis of ((1S,2S)-2-(5-methoxypyridin-2-yl)cyclopropyl)methanol, a key intermediate, highlights the importance of this fragment in achieving high affinity for the PDE10A enzyme. nih.gov The development of such compounds demonstrates the utility of the this compound scaffold in designing selective PDE10A inhibitors with potential for treating central nervous system disorders. google.comgoogleapis.com

Phosphopantetheinyl Transferase (PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are essential enzymes for the biosynthesis of primary and secondary metabolites in bacteria, making them attractive targets for the development of new antimicrobial agents. nih.gov These enzymes catalyze the transfer of a 4'-phosphopantetheinyl group from coenzyme A to a conserved serine residue on carrier proteins. nih.gov

Research into PPTase inhibitors has led to the discovery of potent compounds that incorporate the this compound structure. One such example is 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), which has demonstrated submicromolar inhibition of bacterial Sfp-PPTase with no activity against the human equivalent. acs.org This selectivity is crucial for minimizing off-target effects. The antibacterial activity of these compounds, particularly against Gram-positive bacteria like B. subtilis and S. aureus, underscores their potential as novel therapeutics to combat bacterial infections. acs.org

Protein Kinase Inhibition (e.g., Pim and mTORC)

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk The this compound scaffold has been utilized in the design of inhibitors targeting several protein kinases, including Pim kinases and the mTORC1/2 complex.

Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and contribute to tumor growth and survival. google.com The development of dual Pim and mTORC protein kinase inhibitors has been an active area of research. nih.gov For example, the compound 7-chloro-3-((((5-methoxypyridin-2-yl)methyl)amino)methyl)-1-(2-phenoxyethyl)quinolin-2(1H)-one was synthesized and evaluated for its inhibitory activity. nih.gov Furthermore, the PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival, and its dysregulation is frequently observed in cancer. nih.gov PF-04691502, a PI3K/mTOR dual inhibitor, incorporates a 6-(6-methoxypyridin-3-yl) moiety, demonstrating the versatility of the methoxypyridine scaffold in targeting this critical pathway. nih.gov

Sirtuin (SIRT2) Inhibition

Sirtuins are a class of histone deacetylases that have emerged as promising drug targets for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. nih.govnih.gov Specifically, SIRT2 has been identified as a key player in these pathological processes.

In the search for novel SIRT2 inhibitors, a series of (5-phenylfuran-2-yl)methanamine derivatives were synthesized and evaluated. nih.govnih.gov While the initial focus was on a furan-based core, the introduction of a pyridine ring, a bioisostere of the phenyl ring, was explored to improve SIRT2 inhibition. Although the direct this compound derivatives in this particular study did not show potent inhibition, the strategic inclusion of pyridine moieties in related scaffolds led to the identification of potent SIRT2 inhibitors, highlighting the importance of the pyridine nitrogen in interacting with the enzyme's active site. nih.govnih.gov

Development of Protein Degrader Building Blocks

Targeted protein degradation is a novel therapeutic strategy that utilizes small molecules, known as protein degraders, to induce the ubiquitination and subsequent degradation of specific proteins. This approach offers a powerful alternative to traditional enzyme inhibition. The this compound scaffold has been identified as a valuable building block in the construction of these bifunctional molecules. These building blocks can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and molecular glues, which bring a target protein into proximity with an E3 ubiquitin ligase, leading to its degradation. nih.govub.edu

Antimicrobial and Anticancer Activity Profiling of Derivatives

Derivatives of this compound have been investigated for their potential as both antimicrobial and anticancer agents. The inherent chemical properties of the pyridine ring system contribute to the biological activity of these compounds. derpharmachemica.com

Studies have shown that various pyridine derivatives exhibit significant antimicrobial effects against a range of pathogens. derpharmachemica.comsmolecule.com For example, certain synthesized compounds have demonstrated moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa. derpharmachemica.com In the realm of anticancer research, quinazoline (B50416) and quinoline (B57606) derivatives, which can be synthesized using this compound as a starting material, are known to play a key role in the development of drugs with anticancer activity. cymitquimica.com

Preclinical Evaluation of Novel Drug Candidates

The journey of a drug from the laboratory to the clinic involves rigorous preclinical evaluation. Several novel drug candidates incorporating the this compound moiety have undergone such evaluations.

For instance, the PDE10A inhibitor MK-8189 is currently in Phase 2b clinical trials for schizophrenia, a testament to its promising preclinical profile. nih.govresearchgate.net Preclinical studies for other compounds have focused on assessing their metabolic stability, a critical factor for oral bioavailability. For example, in the development of PDE5 inhibitors for Alzheimer's disease, derivatives were synthesized to improve their in vitro microsomal stability. nih.gov Similarly, preclinical evaluation of 5-HT1A receptor agonists for depression and Parkinson's disease involved assessing their metabolic stability in rat liver microsomes and their pharmacokinetic properties after oral administration in rats. acs.org

Coordination Chemistry and Catalytic Applications of 5 Methoxypyridin 2 Yl Methanamine

(5-Methoxypyridin-2-yl)methanamine as a Ligand in Transition Metal Complexes

While specific studies on the coordination complexes of this compound are not extensively documented in peer-reviewed literature, significant insights can be drawn from its close structural isomer, (4-methoxypyridin-2-yl)methanamine (B69702). Research on ruthenium(II) complexes with this analogous ligand provides a strong basis for understanding the coordination behavior. researchgate.net

In a study of trans-RuCl2(dppb)(ampy-OMe) where ampy-OMe is (4-methoxypyridin-2-yl)methanamine and dppb is 1,4-bis(diphenylphosphino)butane, crystallographic analysis confirmed the bidentate coordination of the ampy-OMe ligand. researchgate.net The pyridine (B92270) nitrogen was found to be trans to a phosphine (B1218219) ligand, and the amine nitrogen was trans to a chloride ligand. researchgate.net This coordination geometry is crucial for the subsequent catalytic activity of the complex.

Interactive Table: Selected Bond Lengths and Angles for a Ruthenium(II) Complex with a Methoxy-substituted Pyridylmethanamine Ligand.

| Parameter | Value |

| Ru-N(py) | 2.13 Å |

| Ru-N(amine) | 2.20 Å |

| Ru-Cl (trans to N) | 2.42 Å |

| Ru-Cl (trans to P) | 2.45 Å |

| N(py)-Ru-N(amine) | 77.5° |

Data based on a closely related (4-methoxypyridin-2-yl)methanamine complex.

The electronic effect of the methoxy (B1213986) group in such complexes has been probed using techniques like cyclic voltammetry. For the trans-RuCl2(dppb)(ampy-OMe) complex, the electrochemical data indicated that the methoxy group, being electron-donating, makes the metal center more electron-rich. researchgate.net This electronic modulation is a key factor in the catalytic performance of the complex.

Application of Metal Complexes in Transfer Hydrogenation Reactions

Transfer hydrogenation is a powerful and widely used method for the reduction of carbonyl compounds to alcohols. Ruthenium(II) complexes bearing phosphine and diamine ligands have demonstrated high efficiency as catalysts in these reactions. researchgate.net The catalytic activity is often influenced by the electronic nature of the ligands.

Complexes of ruthenium with methoxy-substituted pyridylmethanamine ligands have been successfully employed as catalysts for the transfer hydrogenation of various ketones, using 2-propanol as the hydrogen source. The presence of the electron-donating methoxy group on the pyridine ring has been shown to have a discernible, albeit subtle, impact on the rate of these reactions. researchgate.net

Studies on the cis-isomer of the ruthenium complex with (4-methoxypyridin-2-yl)methanamine revealed high catalytic activity for the transfer hydrogenation of a range of ketones, with conversions being quantitative or near-quantitative in short reaction times. researchgate.net The turnover frequency (TOF), a measure of catalytic efficiency, was observed to be influenced by the electronic properties of the ligand. The more electron-rich metal center in the methoxy-substituted complex led to a slightly higher TOF at the initial stages of the reaction compared to unsubstituted analogues. researchgate.net

Interactive Table: Catalytic Transfer Hydrogenation of Ketones using a cis-RuCl2(dppb)(ampy-L) Catalyst.

| Ketone | Ligand (ampy-L) | Conversion (%) | TOF (min⁻¹) |

| Acetophenone | ampy-OMe | >99 | 1.5 |

| 4-Chloroacetophenone | ampy-OMe | >99 | 1.8 |

| 4-Methoxyacetophenone | ampy-OMe | >99 | 1.2 |

Conditions: 0.1 M ketone in 2-propanol, ketone:Ru:NaOH = 2000:1:40. Data based on a (4-methoxypyridin-2-yl)methanamine complex. TOF measured at one minute. researchgate.net

These findings suggest that metal complexes of this compound would also be effective catalysts for transfer hydrogenation, with the electronic contribution of the methoxy group playing a role in modulating the catalytic activity.

Catalytic Roles in Organic Transformations

Beyond transfer hydrogenation, pyridylmethanamine ligands and their metal complexes have potential applications in a variety of other organic transformations. The modular nature of these ligands allows for the synthesis of a wide array of complexes with tailored steric and electronic properties, making them suitable for diverse catalytic processes.

While specific catalytic applications of this compound complexes are not yet broadly reported, patent literature indicates its use as a key building block in the synthesis of complex organic molecules with potential pharmaceutical applications. For instance, it has been utilized in the preparation of novel ferroportin inhibitors and compounds targeting Nav1.7 and/or Nav1.8 sodium channels. In these syntheses, the amine functionality of this compound serves as a crucial nucleophile for forming amide or other C-N bonds.

The broader family of pyridylmethylamine ligands has been employed in a range of catalytic reactions, including:

Cross-coupling reactions: Palladium complexes of di-2-pyridylmethylamine have been used as catalysts for Heck, Suzuki, and Sonogashira reactions.

Oxidation reactions: Iron complexes with substituted tris(2-pyridylmethyl)amine (B178826) ligands have been studied for the catalytic oxidation of hydrocarbons.

Polymerization: Cobalt complexes with bis(arylimino)pyridine ligands, which share structural motifs with pyridylmethanamines, are active catalysts for ethylene (B1197577) polymerization. le.ac.uk

The electron-donating nature of the methoxy group in this compound could be advantageous in catalytic cycles that involve oxidative addition, a common step in many cross-coupling reactions. By increasing the electron density at the metal center, the ligand can facilitate the initial reaction with the substrate.

Future Research Directions and Translational Perspectives for 5 Methoxypyridin 2 Yl Methanamine

The chemical scaffold (5-Methoxypyridin-2-yl)methanamine has emerged as a significant building block in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Future research is poised to expand its utility, focusing on refining its synthesis, exploring new therapeutic applications, leveraging computational tools for rational design, and developing novel chemical probes for research and diagnostics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Methoxypyridin-2-yl)methanamine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via reductive amination of 5-methoxypyridine-2-carbaldehyde with ammonia or methylamine, using reducing agents like sodium cyanoborohydride in methanol/ethanol . Catalytic hydrogenation of nitrile or imine intermediates is another scalable method, requiring precise control of temperature (50–80°C) and hydrogen pressure (1–3 atm) to optimize purity (>90%) . Competing pathways, such as over-reduction or side reactions with the methoxy group, must be mitigated by adjusting pH (6–7) and reaction time (12–24 hrs) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the methoxy group (δ 3.8–4.0 ppm in ¹H NMR) and amine functionality. Mass spectrometry (ESI-TOF) confirms the molecular ion peak at m/z 152.1 [M+H]⁺ . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity (>95%), with retention times compared to reference standards .

Q. What solubility and stability profiles should researchers consider during experimental design?

- Answer : The compound exhibits moderate solubility in polar solvents (e.g., methanol, DMSO) due to its methoxy and amine groups. Stability studies indicate degradation under strong acidic (pH < 3) or oxidative conditions, requiring storage at 4°C in inert atmospheres . Aqueous solutions should be used within 24 hours to prevent hydrolysis .

Advanced Research Questions

Q. How does the methoxy group influence the compound’s interactions with biological targets, such as serotonin receptors?

- Answer : The methoxy group enhances electron-donating effects, increasing affinity for serotonin receptors (e.g., 5-HT1A). Computational docking studies suggest hydrogen bonding between the methoxy oxygen and Thr194 residue in the receptor’s binding pocket . Comparative assays with non-methoxy analogs (e.g., pyridin-2-ylmethanamine) show a 3–5-fold decrease in IC₅₀ values, highlighting the group’s role in target engagement .

Q. What strategies address contradictory data in bioactivity studies, such as inconsistent IC₅₀ values across assays?

- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer composition). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Batch-to-batch purity variations (>2% impurities) can also skew results, necessitating QC via LC-MS .

Q. How can researchers optimize the compound’s stability in metabolic pathways for in vivo studies?

- Answer : Structural modifications, such as replacing the primary amine with a tertiary amine or cyclopropyl group, reduce first-pass metabolism. Pharmacokinetic studies in rodents show improved half-life (t₁/₂ from 1.2 to 4.5 hours) with these derivatives . Co-administration with CYP450 inhibitors (e.g., ketoconazole) further enhances bioavailability .

Q. What analytical methods are suitable for detecting degradation products under stressed conditions?

- Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with UPLC-QDa identify major degradation products, such as 5-hydroxypyridin-2-ylmethanamine (oxidative product) and demethylated analogs. Quantify these using calibration curves with ≤5% RSD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.